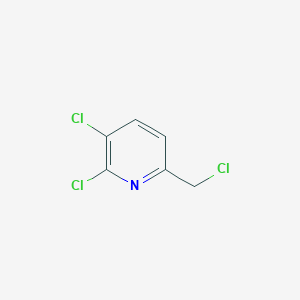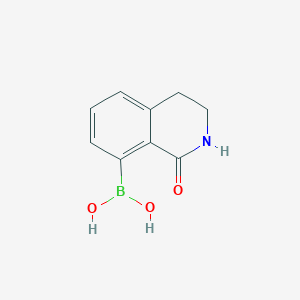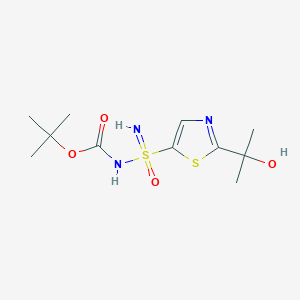![molecular formula C10H9N3O3 B15332699 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid typically involves the condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]propionic acid
- 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]butyric acid
- 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]valeric acid
Uniqueness
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid is unique due to its specific acetic acid moiety, which can influence its solubility, reactivity, and biological activity compared to its analogs with different alkyl chain lengths.
Propiedades
Fórmula molecular |
C10H9N3O3 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2-(5-oxo-1-pyridin-4-yl-4H-pyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9N3O3/c14-9-5-7(6-10(15)16)12-13(9)8-1-3-11-4-2-8/h1-4H,5-6H2,(H,15,16) |
Clave InChI |
OLMPXUJAJYWUEM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN(C1=O)C2=CC=NC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Bromomethyl)benzo[d]oxazole](/img/structure/B15332622.png)

![6-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B15332629.png)



![Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B15332697.png)
![1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15332704.png)

![5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole](/img/structure/B15332710.png)
![6-Methoxypyrazolo[1,5-A]pyridin-5-amine](/img/structure/B15332714.png)

